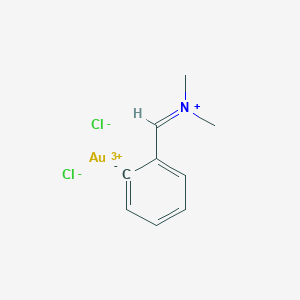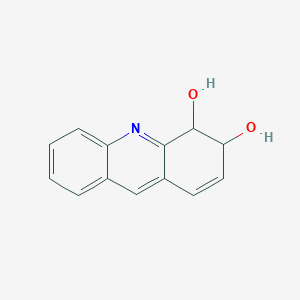
Methyl 3,4-dimethyl-4H-1,4-benzothiazine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3,4-dimethyl-4H-1,4-benzothiazine-2-carboxylate is a heterocyclic compound that belongs to the class of 1,4-benzothiazines This compound is characterized by a benzene ring fused with a thiazine ring, which contains both nitrogen and sulfur atoms
准备方法
Synthetic Routes and Reaction Conditions
Methyl 3,4-dimethyl-4H-1,4-benzothiazine-2-carboxylate can be synthesized through the cyclocondensation of substituted 2-aminobenzenethiols with β-ketoesters. This reaction typically involves the use of a catalyst such as ceric ammonium nitrate (CAN) at room temperature. The reaction proceeds via the formation of an enaminoketone intermediate, which undergoes intramolecular nucleophilic attack, leading to the formation of the benzothiazine ring system .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and catalyst concentration. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
Methyl 3,4-dimethyl-4H-1,4-benzothiazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted benzothiazine derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
Methyl 3,4-dimethyl-4H-1,4-benzothiazine-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
作用机制
The mechanism of action of methyl 3,4-dimethyl-4H-1,4-benzothiazine-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, in its anticancer activity, the compound has been shown to inhibit key enzymes and signaling pathways involved in cell proliferation and survival, such as interleukins, cyclooxygenase-2 (COX-2), and caspases . The compound’s ability to form stable complexes with these targets contributes to its therapeutic effects.
相似化合物的比较
Methyl 3,4-dimethyl-4H-1,4-benzothiazine-2-carboxylate can be compared with other similar compounds, such as:
1,4-Benzothiazine: An analogue of phenothiazine, which is used in the synthesis of various pharmaceuticals and agrochemicals.
4H-1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antimicrobial, antiviral, and antihypertensive activities.
Phenothiazine: Widely used in the pharmaceutical industry for its antipsychotic and antiemetic properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the carboxylate ester group, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
90252-62-3 |
|---|---|
分子式 |
C12H13NO2S |
分子量 |
235.30 g/mol |
IUPAC 名称 |
methyl 3,4-dimethyl-1,4-benzothiazine-2-carboxylate |
InChI |
InChI=1S/C12H13NO2S/c1-8-11(12(14)15-3)16-10-7-5-4-6-9(10)13(8)2/h4-7H,1-3H3 |
InChI 键 |
XQNIGTOCJFBMQK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC2=CC=CC=C2N1C)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[2-(4-Amino-2-oxopyrimidin-1(2H)-yl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B14350934.png)
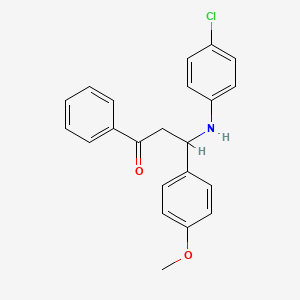
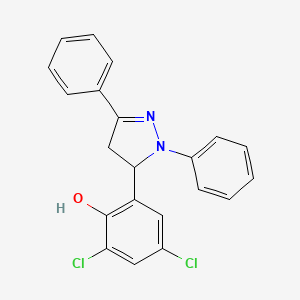
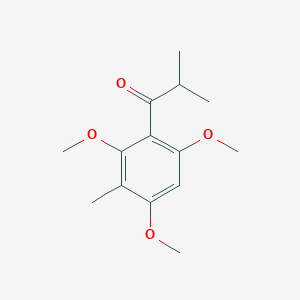
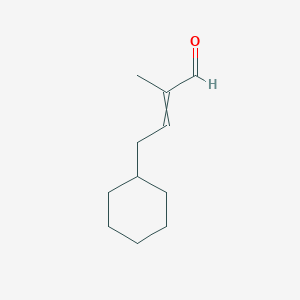
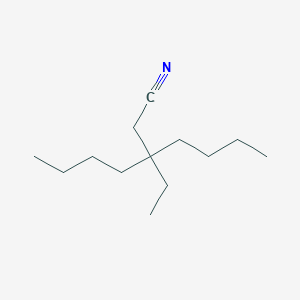
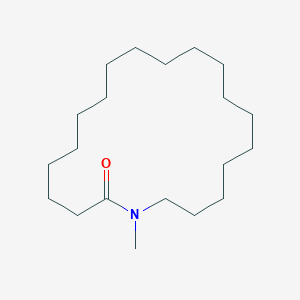

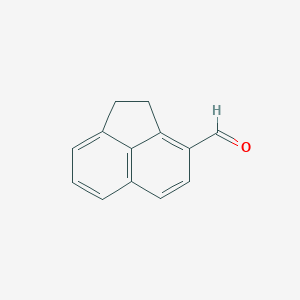
![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]diacetonitrile](/img/structure/B14351007.png)
